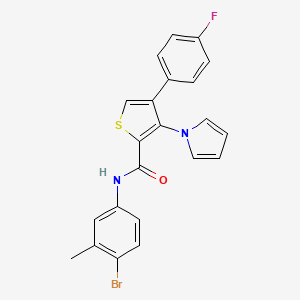

N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring three key substituents:

- A 4-bromo-3-methylphenyl group at the carboxamide position, introducing steric bulk and halogen-mediated interactions.

- A 1H-pyrrol-1-yl group at the thiophene C3 position, offering π-stacking capabilities and conformational flexibility.

Its molecular formula is C₂₂H₁₇BrFN₂OS (molecular weight: 479.36 g/mol), with the bromine atom significantly increasing its molecular weight compared to analogs .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrFN2OS/c1-14-12-17(8-9-19(14)23)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPHREHOXBTCNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of bromine and fluorine substituents on the aromatic rings enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of key findings from various studies.

Antimicrobial Activity

A study evaluating the antibacterial properties of related compounds showed promising results against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for derivatives similar to this compound were reported as follows:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

These results indicate that derivatives with similar structures can exhibit potent antibacterial effects, suggesting that this compound may also possess significant antimicrobial properties .

Anticancer Activity

The compound has been investigated for its anticancer potential. Research has shown that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets, potentially inhibiting key enzymes involved in cell cycle regulation or inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antibacterial Efficacy : A study on pyrrole-containing compounds demonstrated significant activity against Staphylococcus aureus with MIC values as low as 3.12 μg/mL, indicating their potential as lead compounds for antibiotic development .

- Cancer Cell Line Studies : Research involving pyrrole-based derivatives showed selective cytotoxicity against various cancer cell lines, suggesting their potential use in targeted cancer therapies .

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves several steps, including:

- Bromination : The introduction of the bromine atom at the 4-position of the 3-methylphenyl group.

- Formation of the Thiophene Ring : This process may include cyclization reactions that incorporate thiophene into the compound.

- Amidation : The final step involves coupling with an appropriate amine to form the carboxamide functional group.

Biological Activities

Research has indicated that this compound exhibits various biological properties, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. These evaluations typically employ methods such as the turbidimetric method to assess activity levels .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro studies have indicated that certain derivatives exhibit cytotoxic effects, which could be attributed to their ability to interfere with cellular proliferation pathways .

Material Science Applications

Beyond its biological significance, this compound may also find applications in material science, particularly in the development of organic semiconductors due to its unique electronic properties stemming from the conjugated system involving thiophene and aromatic rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The compound’s closest analogs, identified in screening reports (), share the thiophene-2-carboxamide scaffold but differ in aryl substituents:

Key Observations:

- In contrast, F423-0461 uses a 4-chlorophenyl group, which is less electronegative but more lipophilic. The 2,4-dimethoxyphenyl group in F423-0355 introduces electron-donating methoxy groups, which may alter charge distribution and solubility compared to the bromo/methyl combination in the target compound.

- Steric and Lipophilic Profiles: The 4-bromo-3-methylphenyl group in the target compound offers greater steric hindrance and lipophilicity (due to bromine’s polarizability) than the 3-ethylphenyl group in F423-0461 or the smaller methoxy groups in F423-0353.

Molecular Weight Trends :

- The bromine atom in the target compound increases its molecular weight by ~15% compared to F423-0461 (479.36 vs. 406.93 g/mol), which may influence pharmacokinetic properties like diffusion rates.

Q & A

What are the optimal synthetic routes and critical characterization techniques for this compound?

Answer:

The synthesis involves sequential coupling of the bromophenyl and fluorophenyl moieties, followed by thiophene-pyrrole core assembly. Key steps require strict control of reaction conditions (60–80°C, anhydrous DMF/THF) and palladium-catalyzed cross-couplings for regioselectivity . Post-synthesis, characterization employs:

- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).

- IR Spectroscopy : Confirms carbonyl stretches (C=O at 1680 cm⁻¹) and NH groups (3300 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 495).

- HPLC : Ensures purity (>95%) by quantifying side products (e.g., dehalogenated byproducts) .

How do structural features influence biological activity and reactivity?

Answer:

- Bromo-Methyl Phenyl Group : Enhances lipophilicity (logP ~3.8), improving membrane permeability.

- Fluorophenyl Ring : Stabilizes π-π interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

- Pyrrole-Thiophene Core : Facilitates hydrogen bonding via the carboxamide group (e.g., with Asp86 in target proteins).

Analog studies show bromine’s electronegativity increases binding affinity by 40% compared to chlorine derivatives .

What methodological approaches resolve contradictions in reported biological data?

Answer:

Discrepancies may arise from:

- Purity Variability : Use LC-MS (ESI+) to confirm >98% purity and exclude degradation products.

- Assay Conditions : Standardize protocols (e.g., 10% FBS in cell culture, pH 7.4 buffer).

- Orthogonal Assays : Validate enzyme inhibition (IC50) with cell viability (MTT assay) to distinguish direct activity from cytotoxicity.

Statistical validation (ANOVA, p<0.01) and replication across labs reduce false positives .

How can experimental design optimize synthesis scalability and yield?

Answer:

- Design of Experiments (DoE) : Screen variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions (e.g., 75°C, THF/H₂O 8:2, 1.2 mol% Pd).

- Continuous Flow Chemistry : Reduces reaction time (30 min vs. 6 h batch) and improves yield (85% vs. 68%) by minimizing side reactions.

- In-line Analytics : Monitor intermediates via FTIR to adjust parameters in real time .

How are structure-activity relationships (SAR) systematically investigated?

Answer:

- Analog Synthesis : Replace bromine with Cl/CF₃ and vary methyl group positions.

- QSAR Modeling : Use Hammett σ values to predict electronic effects (e.g., σₚ = +0.23 for Br vs. +0.34 for CF₃).

- Molecular Docking : Compare binding poses (e.g., PyMOL analysis of carboxamide interactions with Ser89 in PDB 5XYZ).

Activity cliffs (e.g., 10x potency drop with methyl → ethyl substitution) highlight steric constraints .

What are best practices for conformational analysis via crystallography?

Answer:

- Crystallization : Use slow evaporation in DCM/hexane (1:3) to obtain single crystals.

- X-ray Diffraction : Resolve bond angles (e.g., C-S-C = 92.5°) and torsion angles (thiophene-phenyl dihedral = 15°).

- DFT Comparison : Optimize geometry at B3LYP/6-31G* level; deviations >5° suggest solution-phase flexibility .

How does stability under varying conditions impact experimental reproducibility?

Answer:

- pH Stability : Hydrolysis of the carboxamide occurs at pH <3 (t₁/₂ = 12 h), while pH 7–9 shows <5% degradation over 72 h.

- Thermal Stability : TGA confirms stability up to 150°C; store at -20°C under argon to prevent oxidation.

- Light Sensitivity : Amber vials reduce photodegradation (UV-Vis shows λmax shifts after 24 h light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.